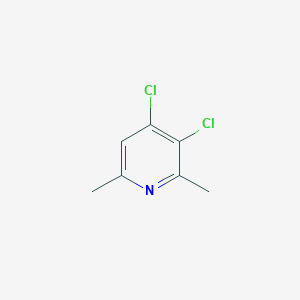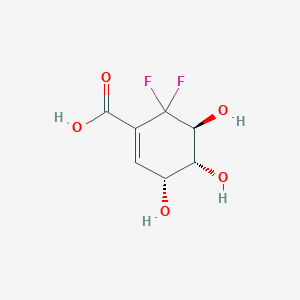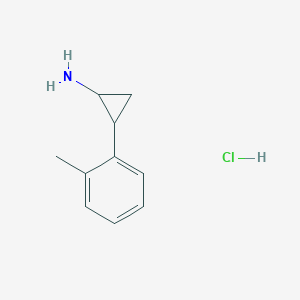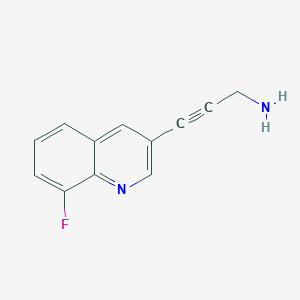![molecular formula C10H11FO B13151773 2-[(3-Fluoro-4-methylphenyl)methyl]oxirane CAS No. 1701845-38-6](/img/structure/B13151773.png)
2-[(3-Fluoro-4-methylphenyl)methyl]oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Fluoro-4-methylphenyl)methyl]oxirane typically involves the reaction of 3-fluoro-4-methylbenzyl alcohol with an epoxidizing agent. Common epoxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out under mild conditions to ensure the selective formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
2-[(3-Fluoro-4-methylphenyl)methyl]oxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane ring to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the oxirane ring.
Substituted Products: Various substituted compounds depending on the nucleophile used in the substitution reaction.
科学研究应用
2-[(3-Fluoro-4-methylphenyl)methyl]oxirane has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-[(3-Fluoro-4-methylphenyl)methyl]oxirane involves its reactivity towards nucleophiles due to the strained three-membered oxirane ring. The ring strain makes the oxirane ring highly reactive, allowing it to undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of products.
相似化合物的比较
Similar Compounds
- 2-[(3-Fluoro-4-methylphenyl)methyl]oxirane
- 3-Fluoro-4-methylphenyl isocyanate
- 4-Fluoro-3-methylphenol
Uniqueness
This compound is unique due to the presence of both the oxirane ring and the 3-fluoro-4-methylphenyl group. This combination imparts specific reactivity and properties that are not found in other similar compounds. The presence of the fluorine atom also influences the compound’s chemical behavior, making it distinct from other epoxides and phenyl derivatives.
属性
CAS 编号 |
1701845-38-6 |
|---|---|
分子式 |
C10H11FO |
分子量 |
166.19 g/mol |
IUPAC 名称 |
2-[(3-fluoro-4-methylphenyl)methyl]oxirane |
InChI |
InChI=1S/C10H11FO/c1-7-2-3-8(5-10(7)11)4-9-6-12-9/h2-3,5,9H,4,6H2,1H3 |
InChI 键 |
CTYUYGTYDTVOJL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)CC2CO2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1',3',3'-Trimethylspiro[chromene-2,2'-indolin]-6-ylacrylate](/img/structure/B13151690.png)
![2-Methyl-5-[(E)-2-nitroethenyl]thiophene](/img/structure/B13151695.png)

![methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B13151702.png)





![4-(4-Chlorobenzyl)-7-(thiophen-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13151731.png)
![4-(Ethylsulfonyl)-2'-fluoro-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13151740.png)



